4,4-ジメチル-5α-コレスタン-8-エン-3β-オール

概要

説明

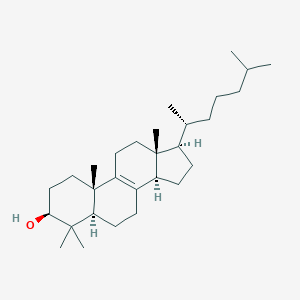

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol is a cholestanoid compound that belongs to the class of tetracyclic triterpenoids. It is characterized by the presence of two additional methyl groups at the 4th position of the 5alpha-cholesta-8-en-3beta-ol structure . This compound is a metabolite found in various biological systems, including mice .

科学的研究の応用

Chemistry

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol serves as a model compound for studying sterol chemistry. Its unique structure allows researchers to explore sterol modifications and their implications in biochemical pathways.

Biology

As a metabolite in mice, this compound is instrumental in studying metabolic pathways related to cholesterol biosynthesis and regulation. Research has indicated that it plays a role in understanding how dietary components and gut microbiota influence cholesterol metabolism.

Medicine

Ongoing research investigates the therapeutic potential of 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol in managing cholesterol-related disorders. Notably, studies have identified its presence in patients with familial hypercholesterolemia post-surgery, suggesting its relevance in clinical settings.

Industry

While not widely utilized in industrial applications, this compound serves as a reference standard in the development of sterol-based products. Its significance lies in providing insights into sterol behavior under various conditions.

Case Study 1: Familial Hypercholesterolemia

A study highlighted the identification of 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol among other methyl sterols in patients with familial hypercholesterolemia after partial ileal bypass surgery. This finding suggests that the compound may serve as a biomarker for assessing cholesterol metabolism post-surgery .

Case Study 2: Metabolic Pathway Analysis

Research involving mice models demonstrated that alterations in dietary fat intake significantly influenced the levels of this compound, thereby affecting overall cholesterol synthesis and metabolism . Such studies emphasize the importance of environmental factors on sterol dynamics.

作用機序

Target of Action

It is known to be a metabolite in mice , suggesting that it may interact with various enzymes and receptors within the mouse metabolic system.

Biochemical Pathways

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol is involved in the biosynthesis of cholesterol . It is a cholestanoid, a class of compounds that are intermediates in the biosynthesis and metabolism of steroids .

Action Environment

Environmental factors such as diet, gut microbiota, and genetic factors can influence the action, efficacy, and stability of 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol typically involves the modification of existing sterol structures. One common approach is the methylation of 5alpha-cholesta-8-en-3beta-ol at the 4th position. This can be achieved using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of sterol modification and methylation can be scaled up using standard chemical engineering techniques.

化学反応の分析

Types of Reactions

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxysterols.

Reduction: Reduction reactions can convert it to more saturated sterol derivatives.

Substitution: The methyl groups at the 4th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require strong nucleophiles and bases.

Major Products

The major products formed from these reactions include various oxysterols, reduced sterol derivatives, and substituted sterols, depending on the specific reagents and conditions used .

類似化合物との比較

Similar Compounds

Cholesterol: The primary sterol in animal cells, involved in membrane structure and precursor to other steroids.

Lanosterol: A key intermediate in the biosynthesis of cholesterol.

Uniqueness

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol is unique due to its specific methylation pattern, which affects its chemical reactivity and biological interactions. This distinct structure allows it to serve as a valuable tool in studying sterol metabolism and function .

生物活性

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol, a sterol compound, plays a significant role in various biological processes, particularly in cholesterol biosynthesis. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol is characterized by two methyl groups at the 4th position of the cholest-8-en-3beta-ol structure. This unique configuration influences its biological interactions and reactivity.

The compound is primarily involved in the cholesterol biosynthetic pathway , catalyzed by the enzyme TM7SF2 (Transmembrane 7 Superfamily Member 2). This enzyme facilitates the reduction of the C14-unsaturated bond in lanosterol, leading to the formation of 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol from its precursor, 4,4-dimethyl-8,14-cholestadien-3beta-ol .

1. Cholesterol Metabolism

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol is a crucial intermediate in cholesterol metabolism. Its presence has been linked to various metabolic disorders, including familial hypercholesterolemia. Studies indicate that this compound can accumulate in patients undergoing specific surgical procedures like partial ileal bypass surgery.

2. Cytotoxic Effects

Research has shown that sterols similar to 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol exhibit cytotoxic properties against cancer cells. A study on bioactive compounds from Aspergillus flavus highlighted the potential of sterols to induce cytotoxic effects in breast cancer models .

3. Interaction with Gut Microbiota

The biological activity of this compound can also be influenced by gut microbiota composition. Certain gut bacteria can metabolize sterols into bioactive metabolites that may impact host cholesterol levels and overall metabolic health.

Research Findings and Case Studies

Comparative Analysis with Related Compounds

| Compound | Key Characteristics | Biological Activity |

|---|---|---|

| Cholesterol | Primary sterol in animal cells; involved in membrane structure | Essential for membrane integrity and precursor for steroid hormones |

| Lanosterol | Key intermediate in cholesterol biosynthesis | Precursor for several sterols; involved in cellular signaling |

| Desmosterol | Intermediate lacking additional methyl groups | Similar metabolic pathways but different biological effects |

特性

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRVINOXYETMN-QGBOJXOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol in patients with familial hypercholesterolemia after partial ileal bypass surgery?

A1: The study by [Author et al.] found several unidentified components in the sterol sulfate fraction of familial hypercholesterolemia patients who underwent partial ileal bypass surgery. [] Among these components, they identified 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol, along with other methyl sterols. Importantly, these compounds were not detected in control groups, including normal subjects, hypercholesterolemic patients before surgery, or ileal bypass subjects after reanastomosis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。